2,7-bis(methylsulfonyl)naphthalene
Overview
Description
2,7-bis(methylsulfonyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two methylsulfonyl groups attached to the 2 and 7 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,7-bis(methylsulfonyl)naphthalene involves the reaction of 2,7-dihydroxynaphthalene with methylsulfonyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs under mild conditions and results in the formation of the desired product with high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(methylsulfonyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl groups to methylthio groups.
Substitution: The compound can participate in substitution reactions where the methylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce methylthio derivatives.
Scientific Research Applications
2,7-bis(methylsulfonyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2,7-bis(methylsulfonyl)naphthalene exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific derivatives and the context of its use. For example, certain derivatives may inhibit specific enzymes or interact with cellular receptors .
Comparison with Similar Compounds
2,7-bis(methylsulfonyl)naphthalene can be compared to other naphthalene derivatives, such as:
2,7-dimethylnaphthalene: Lacks the sulfonyl groups, resulting in different chemical properties and reactivity.
2,7-dihydroxynaphthalene: Contains hydroxyl groups instead of methylsulfonyl groups, leading to different applications and reactivity.
2,7-dibromonaphthalene: Contains bromine atoms, which can be used in various substitution reactions.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of naphthalene derivatives in scientific research and industry.
Properties
IUPAC Name |
2,7-bis(methylsulfonyl)naphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S2/c1-17(13,14)11-5-3-9-4-6-12(18(2,15)16)8-10(9)7-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWUCWZFNVNJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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